ethyl 4-[4-ethoxy-2-(4-methylphenyl)quinoline-6-amido]piperidine-1-carboxylate ethyl 4-[4-ethoxy-2-(4-methylphenyl)quinoline-6-amido]piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1040636-00-7
VCID: VC11956451
InChI: InChI=1S/C27H31N3O4/c1-4-33-25-17-24(19-8-6-18(3)7-9-19)29-23-11-10-20(16-22(23)25)26(31)28-21-12-14-30(15-13-21)27(32)34-5-2/h6-11,16-17,21H,4-5,12-15H2,1-3H3,(H,28,31)
SMILES: CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)NC3CCN(CC3)C(=O)OCC)C4=CC=C(C=C4)C
Molecular Formula: C27H31N3O4
Molecular Weight: 461.6 g/mol

ethyl 4-[4-ethoxy-2-(4-methylphenyl)quinoline-6-amido]piperidine-1-carboxylate

CAS No.: 1040636-00-7

Cat. No.: VC11956451

Molecular Formula: C27H31N3O4

Molecular Weight: 461.6 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-[4-ethoxy-2-(4-methylphenyl)quinoline-6-amido]piperidine-1-carboxylate - 1040636-00-7

Specification

CAS No. 1040636-00-7
Molecular Formula C27H31N3O4
Molecular Weight 461.6 g/mol
IUPAC Name ethyl 4-[[4-ethoxy-2-(4-methylphenyl)quinoline-6-carbonyl]amino]piperidine-1-carboxylate
Standard InChI InChI=1S/C27H31N3O4/c1-4-33-25-17-24(19-8-6-18(3)7-9-19)29-23-11-10-20(16-22(23)25)26(31)28-21-12-14-30(15-13-21)27(32)34-5-2/h6-11,16-17,21H,4-5,12-15H2,1-3H3,(H,28,31)
Standard InChI Key YAUKYTDHNSDEQF-UHFFFAOYSA-N
SMILES CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)NC3CCN(CC3)C(=O)OCC)C4=CC=C(C=C4)C
Canonical SMILES CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)NC3CCN(CC3)C(=O)OCC)C4=CC=C(C=C4)C

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound’s structure comprises a 4-ethoxy-2-(4-methylphenyl)quinoline scaffold connected via an amide bond to a piperidine ring, which is further esterified with an ethyl carboxylate group . Key structural attributes include:

  • Quinoline Core: The quinoline system is substituted at the 4-position with an ethoxy group and at the 2-position with a 4-methylphenyl group, enhancing lipophilicity and steric bulk.

  • Piperidine-Carboxylate Moiety: The piperidine ring introduces conformational flexibility, while the ethyl carboxylate may influence solubility and metabolic stability .

Computed Physicochemical Properties

PropertyValueSource
Molecular Weight461.6 g/mol
XLogP34.7
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Topological Polar Surface Area80.8 Ų
Rotatable Bond Count7

The compound’s moderate lipophilicity (XLogP3 = 4.7) and polar surface area (80.8 Ų) suggest balanced membrane permeability and potential oral bioavailability . Its seven rotatable bonds indicate conformational flexibility, which may impact target binding kinetics .

Synthesis and Preparation

Challenges and Optimization

  • Regioselectivity: Ensuring substitution at the quinoline’s 6-position requires careful control of reaction conditions .

  • Amide Coupling Efficiency: Steric hindrance from the 4-methylphenyl group may necessitate high-activation coupling agents .

Biological Activities and Mechanistic Insights

Anticancer Activity

While direct evidence is limited, structural analogs inhibit kinases involved in cancer progression. For example, the quinoline-piperidine scaffold resembles inhibitors of Janus kinases (JAKs) and cyclin-dependent kinases (CDKs) . The ethyl carboxylate moiety may mimic ATP’s phosphate group, enabling competitive binding at kinase active sites .

Other Therapeutic Prospects

  • Anti-inflammatory Effects: Quinoline derivatives modulate NF-κB and COX-2 pathways, suggesting potential in inflammatory diseases .

  • Antimicrobial Activity: Piperidine-containing compounds exhibit broad-spectrum activity against bacterial and fungal pathogens .

Pharmacological Applications and Comparative Analysis

Drug Likeness and ADMET Profiles

ParameterPredictionRationale
Oral BioavailabilityModeratelogP = 4.7, TPSA = 80.8 Ų
Blood-Brain Barrier PenetrationLowHigh molecular weight (>450 Da)
CYP450 InhibitionLikelyQuinoline moiety

Comparison with Related Compounds

CompoundKey Structural DifferencesBiological Activity
CCT251236 Bisamide coreHSF1 pathway inhibition
F473-2423 Furan-2-yl methanoneUndisclosed
VC11956451Piperidine-carboxylateAntimalarial lead

The target compound’s piperidine-carboxylate group may improve solubility compared to furan-containing analogs .

Future Directions and Research Opportunities

Synthesis Optimization

  • Green Chemistry Approaches: Explore microwave-assisted or flow chemistry to reduce reaction times and improve yields .

  • Enantioselective Synthesis: Investigate chiral catalysts to access stereoisomers with enhanced potency .

Target Identification

  • Chemical Proteomics: Use kinobeads or affinity chromatography to identify protein targets .

  • Transcriptomic Profiling: Assess gene expression changes in treated cancer cell lines .

Preclinical Development

  • In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in rodent models.

  • Formulation Studies: Develop nanoencapsulation strategies to enhance bioavailability .

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